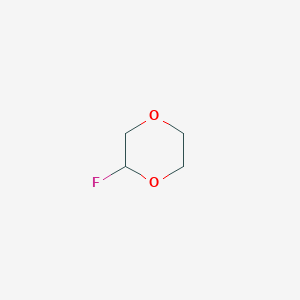

2-Fluoro-1,4-dioxane

Description

Contextual Significance of Fluorinated Heterocycles

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are foundational to the life sciences, constituting the core structures of approximately 85% of all biologically active molecules. tandfonline.comnih.gov The strategic incorporation of fluorine atoms into these scaffolds has emerged as one of the most impactful strategies in modern medicinal chemistry over the past half-century. tandfonline.com Today, fluorinated heterocycles are present in roughly 25% of all pharmaceuticals on the market, highlighting their critical role in drug design and development. ijpsjournal.com

Table 1: Effects of Fluorination on Heterocyclic Compounds

| Property Affected | Consequence of Fluorine Substitution |

| Metabolic Stability | Increased resistance to oxidative metabolism, leading to a longer biological half-life. tandfonline.com |

| Lipophilicity | Can increase or decrease lipophilicity depending on the molecular context, affecting solubility and membrane transport. rsc.org |

| Binding Affinity | Alters electrostatic interactions with biological targets, potentially increasing binding strength and selectivity. nih.gov |

| Acidity/Basicity (pKa) | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing ionization state at physiological pH. nih.govrsc.org |

| Conformation | Induces specific conformational preferences through stereoelectronic effects, such as the gauche effect. |

Historical Development and Initial Syntheses of Fluorinated Cyclic Ethers

The exploration of organofluorine chemistry gained significant momentum in the mid-20th century. While early work focused on more accessible compounds, the synthesis of fluorinated cyclic ethers soon followed. An early report on perfluorinated cyclic ethers appeared in the Journal of the American Chemical Society in 1952. acs.org The broader field of fluorinated pharmaceuticals was established with the approval of the first fluorinated drug, Fludrocortisone, in 1954, demonstrating the therapeutic potential of fluorination. tandfonline.comnih.gov

Initial synthetic methods for introducing fluorine into organic molecules were often harsh and limited in scope. However, the development of new reagents and techniques, such as direct fluorination, provided pathways to previously inaccessible structures, including fully fluorinated compounds like perfluoro-1,4-dioxane. acs.org The synthesis of selectively fluorinated ethers, such as 2-fluoro-1,4-dioxane, requires more nuanced chemical strategies to control the position and degree of fluorination, reflecting the increasing sophistication of synthetic organic chemistry. These advancements have enabled the creation of a wide array of fluorinated ethers for investigation in various fields, including materials science, particularly as components in electrolytes for high-voltage lithium metal batteries. researchgate.netresearchgate.net

Rationale for Dedicated Research on this compound

Dedicated research on this compound is driven by its utility as a model system for understanding fundamental stereoelectronic effects. The 1,4-dioxane (B91453) ring is a conformationally flexible six-membered heterocycle, and the introduction of a single, highly electronegative fluorine substituent provides a powerful tool for influencing its structural preferences.

The primary rationale for its study includes:

Conformational Analysis: The compound is an ideal substrate for studying the anomeric effect and other stereoelectronic interactions that dictate the preference for the fluorine atom to occupy an axial versus an equatorial position on the chair-like ring structure. These fundamental interactions are critical in understanding the three-dimensional shapes of complex molecules like carbohydrates and pharmaceuticals. Studies on related fluorinated heterocycles, such as 2-fluoro-1,3,2-dioxaphosphinane, have demonstrated that the axial conformation can be significantly stabilized by hyperconjugative effects. ajchem-b.com

Probing Reaction Mechanisms: By observing how the fluorine substituent affects the reactivity of the dioxane ring, chemists can gain insights into reaction mechanisms. The electron-withdrawing nature of fluorine can influence the rates and outcomes of chemical transformations at other positions on the ring.

Development of 19F NMR Techniques: As a simple fluorinated heterocycle, this compound can serve as a benchmark compound for developing and validating new Nuclear Magnetic Resonance (NMR) spectroscopy techniques, which are crucial for characterizing more complex fluorinated molecules. nih.gov

While 1,4-dioxane itself is widely known as an industrial solvent and, unfortunately, an environmental contaminant, the focus on this compound in a research context is distinct. trccompanies.comnih.gov It is not studied for its solvent properties but for the precise chemical information that can be gleaned from the strategic placement of a single fluorine atom on this common heterocyclic scaffold.

Overview of Research Methodologies and Thematic Coverage

The investigation of this compound and related fluorinated compounds employs a suite of modern analytical and computational techniques to elucidate their structural and electronic properties. The primary thematic coverage is in the area of physical organic chemistry, with a strong emphasis on conformational analysis.

Key research methodologies include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying fluorinated compounds in solution. 19F NMR is particularly sensitive and provides direct information about the electronic environment of the fluorine atom. nih.gov Furthermore, through-space spin-spin couplings between fluorine and nearby protons (1H) or carbons (13C) can provide definitive evidence of the molecule's preferred conformation. nih.gov

Computational Chemistry: Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are essential for complementing experimental data. nih.gov These methods can be used to calculate the relative energies of different conformations (e.g., axial vs. equatorial), predict NMR chemical shifts, and analyze the electronic structure through techniques like Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions. ajchem-b.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are used to confirm the molecular formula and to study fragmentation patterns, which can provide structural information. nih.gov

Spectrometric Analysis for Fluorine Quantification: Techniques such as high-resolution continuum source graphite (B72142) furnace molecular absorption spectrometry (HR-CS GF MAS) have been developed for the precise determination of fluorine content in various samples, which is crucial for the analysis of novel fluorinated compounds. mdpi.com

The collective application of these methods allows for a comprehensive understanding of how a single fluorine atom can dictate the physicochemical properties of a heterocyclic ring system.

Table 2: Research Methodologies for Fluorinated Heterocycles

| Methodology | Type of Information Provided |

| 19F NMR Spectroscopy | Direct observation of the fluorine nucleus; highly sensitive to the local electronic environment. nih.gov |

| Through-Space NMR Couplings | Provides information on the spatial proximity of atoms, confirming specific three-dimensional conformations. nih.gov |

| Density Functional Theory (DFT) | Calculation of molecular geometries, relative conformational energies, and prediction of spectroscopic properties. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Quantifies stabilizing electronic interactions, such as hyperconjugation, that influence conformation. ajchem-b.com |

| High-Resolution Mass Spectrometry | Precise determination of elemental composition and structural characterization through fragmentation analysis. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7FO2 |

|---|---|

Molecular Weight |

106.10 g/mol |

IUPAC Name |

2-fluoro-1,4-dioxane |

InChI |

InChI=1S/C4H7FO2/c5-4-3-6-1-2-7-4/h4H,1-3H2 |

InChI Key |

NTBNJNOEUIEPGG-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CO1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoro 1,4 Dioxane and Its Derivatives

Diverse Fluorinating Reagent Systems for Dioxane Ring Modification

Nucleophilic Fluorination Pathways and Catalyst Design

Nucleophilic fluorination strategies typically involve the displacement of a leaving group by a fluoride (B91410) anion (F⁻) or the addition of fluoride to unsaturated systems. For the synthesis of 2-fluoro-1,4-dioxane and its derivatives, nucleophilic fluorination would ideally involve a precursor with a suitable leaving group at the C-2 position of the 1,4-dioxane (B91453) ring, or activation of a C-H bond for nucleophilic attack.

Classic nucleophilic fluorination relies on reagents like potassium fluoride (KF), cesium fluoride (CsF), or tetrabutylammonium (B224687) fluoride (TBAF) in polar aprotic solvents. These fluoride sources, however, often suffer from low solubility and nucleophilicity, necessitating the use of catalysts or additives to enhance reactivity. Phase-transfer catalysts (PTCs), such as crown ethers or quaternary ammonium (B1175870) salts, are frequently employed to solubilize fluoride salts in organic media and increase the effective nucleophilicity of the fluoride anion alfa-chemistry.commdpi.comacsgcipr.org. For instance, crown ethers can complex with alkali metal cations, freeing the fluoride anion to participate in SN2-type displacement reactions with alkyl halides or sulfonates mdpi.com.

Transition metal catalysis has also emerged as a powerful tool for nucleophilic fluorination. Palladium, copper, and iridium complexes have been utilized to facilitate the formation of C-F bonds, often by activating substrates or mediating the fluoride transfer. For example, copper-catalyzed methods have been developed for the nucleophilic fluorination of propargylic electrophiles, demonstrating the potential for metal catalysts to enable these transformations on challenging substrates nih.gov. While direct applications to 1,4-dioxane are less documented, these catalytic systems highlight pathways for activating C-O bonds or C-H bonds for nucleophilic fluoride attack in cyclic ether frameworks.

Table 1: Nucleophilic Fluorination Pathways

| Reaction Type | Fluoride Source | Catalysts/Additives | Typical Substrates | Key Features/Notes |

|---|---|---|---|---|

| SN2 Substitution | KF, CsF, TBAF, Bu₄NF | Crown ethers, PTCs | Alkyl halides, sulfonates, epoxides | Requires a good leaving group; solvent dependent; potential for elimination alfa-chemistry.commdpi.comacsgcipr.orgucla.edu. |

Radical Fluorination Protocols and Selectivity Control

Radical fluorination offers an alternative approach, often enabling the direct functionalization of C-H bonds, which is particularly attractive for saturated cyclic systems like 1,4-dioxane. These methods typically employ electrophilic N-F reagents, such as Selectfluor™ or N-fluorobenzenesulfonimide (NFSI), which can act as fluorine atom donors to carbon-centered radicals organic-chemistry.org. The generation of these radicals can be achieved through various means, including hydrogen atom transfer (HAT), single-electron transfer (SET), or photocatalysis.

Transition-metal-free photochemical methods have gained significant traction for their mild conditions and complementary selectivity compared to thermal radical activation beilstein-journals.org. In these protocols, photosensitizers or photocatalysts, often in conjunction with visible light, can generate reactive radical intermediates from substrates. For example, benzylic C-H bonds in ethers can be selectively fluorinated using synergistic photocatalysis and organocatalysis, enabling the formation of sterically hindered alkyl fluorides researchgate.net. Similarly, direct C-H fluorination of unactivated C-H bonds can be achieved using methods that involve hydrogen atom abstraction by N-oxyl radicals followed by trapping of the resulting carbon radical by an electrophilic fluorine source like Selectfluor organic-chemistry.org.

Selectfluor, in particular, has been widely used in radical fluorination reactions. It can serve as a fluorine source in processes involving photocatalysis, where it reacts with carbon radicals generated from various precursors, including amino acids or sulfonyl carboxylic acids acs.orgnih.gov. The selectivity in these radical fluorination reactions can be influenced by factors such as the substrate's electronic and steric properties, the choice of catalyst, solvent, and the fluorinating agent itself. For instance, controlling the reaction medium can switch selectivity between decarboxylative fluorination and direct C-H fluorination acs.org. Electrochemical fluorination also represents a green and selective approach, offering an alternative route to fluorinated compounds without the need for transition metals or oxidizing reagents researchgate.net.

Table 2: Radical Fluorination Protocols

| Reaction Type | Fluorine Source | Initiators/Catalysts | Key Features/Selectivity Control | Notes |

|---|---|---|---|---|

| C-H Fluorination (HAT/SET) | N-F reagents (Selectfluor, NFSI) | Photoredox catalysts, Transition metals, Organic catalysts, Photosensitizers | Controlled by C-H bond strength, polarity, substrate structure beilstein-journals.orgcas.cnorganic-chemistry.orgbeilstein-journals.orgresearchgate.netacs.orgnih.govresearchgate.netchemrxiv.orgresearchgate.netnsf.govnih.govnih.gov. | Direct functionalization of unactivated C-H bonds. |

| Deoxyfluorination (Radical) | N-F reagents (Selectfluor) | Photoredox catalysts, TEMPO | C-F bond formation from alcohols via radical intermediates nih.gov. | Can involve C-O bond cleavage. |

| Decarboxylative Fluorination | N-F reagents (Selectfluor) | Ag catalysts, Photoredox catalysts | Radical decarboxylation followed by fluorination cas.cnacs.orgnih.govresearchgate.netnih.gov. | Modular synthesis of alkyl fluorides. |

Post-Fluorination Chemical Transformations of this compound

Once this compound is synthesized, its unique structure allows for further chemical modifications. These transformations can exploit the presence of the fluorine atom and the ether linkages within the ring.

The direct substitution of the C-F bond is generally challenging due to its high bond dissociation energy. However, under specific conditions, the fluorine atom can be involved in reactions that lead to stereospecific outcomes. For instance, in the context of related α-fluoroaldehydes, nucleophilic displacement of the fluorine atom by alkoxides has been observed to yield α-hydroxyacetals with retention of stereochemistry, suggesting that while direct SN2 displacement of fluoride is difficult, indirect transformations involving cleavage and reformation of the C-F bond or adjacent bonds can occur stereospecifically rsc.org. The development of chiral catalysts for asymmetric fluorination often aims to install fluorine with high enantioselectivity, and subsequent transformations that preserve or invert this stereochemistry are of great interest nih.gov.

Functionalizing the 1,4-dioxane ring at positions distal to the fluorine atom (C-3, C-5, C-6) can be achieved through various C-H activation or functionalization strategies. While direct C-H fluorination at these positions might be possible using radical or catalytic methods, other functional groups can also be introduced. For example, directed C-H functionalization techniques, often employing transition metal catalysts, could be employed to selectively introduce alkyl, aryl, or heteroatom substituents at these positions. These methods would typically involve activation of the C-H bond, followed by coupling with a suitable functional group source. The presence of the ether oxygens might also influence the reactivity and regioselectivity of such functionalization efforts.

The 1,4-dioxane ring, being a cyclic acetal (B89532) derivative, can be susceptible to ring-opening reactions under certain conditions, particularly in the presence of acidic catalysts or strong nucleophiles. The C-F bond might influence the susceptibility of the ring to cleavage. For example, the ring-opening of cyclic ethers with fluorinating agents can lead to fluorohydrins, which are valuable intermediates ucla.edu. Similarly, the cleavage of C-O bonds within the dioxane ring, potentially induced by Lewis acids or specific reagents, could lead to linear difunctionalized products. Subsequent intramolecular cyclization of these open-chain intermediates could then lead to the formation of new cyclic structures, potentially with altered ring sizes or functionalities. For instance, reactions involving β-keto esters have shown C-C bond cleavage and fluorination, leading to acyclic acid fluorides, indicating that ring systems can undergo such transformations rsc.org.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached with a focus on green chemistry principles to minimize environmental impact and enhance sustainability. Electrochemical fluorination, for instance, offers a pathway that can be more environmentally benign, often avoiding the need for hazardous reagents and potentially operating under milder conditions researchgate.net. Photochemical methods, utilizing visible light and often transition-metal-free catalysts, also align with green chemistry by enabling reactions under mild conditions, reducing energy consumption, and often utilizing safer reagents beilstein-journals.org.

Atom economy is another crucial consideration. Methods that directly functionalize C-H bonds, as seen in some radical fluorination protocols, can be more atom-economical than those requiring pre-functionalization with leaving groups. The use of catalytic amounts of reagents rather than stoichiometric quantities, the development of solvent-free reactions, or the use of environmentally friendly solvents (e.g., water, ethanol, or bio-based solvents) are also key aspects of green synthesis thieme-connect.comdur.ac.uk. Furthermore, designing synthetic routes that minimize the generation of hazardous byproducts and facilitate easier product isolation and purification contributes to a more sustainable process.

Compound List:

this compound

Detailed Conformational Analysis and Stereochemical Insights into 2 Fluoro 1,4 Dioxane

Experimental Determination of Preferred Conformational Isomers

Experimentally elucidating the preferred conformation of 2-fluoro-1,4-dioxane involves techniques that can either directly measure molecular geometry or probe the energy differences between isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. auremn.org.br For this compound, the chair-to-chair ring flip interconverts the axial and equatorial positions of the fluorine atom and the ring protons. At room temperature, this exchange is typically fast on the NMR timescale, resulting in a spectrum that shows time-averaged signals for the protons.

However, by lowering the temperature, this conformational exchange can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single averaged peaks broaden and then resolve into two distinct sets of signals, one for the axial conformer and one for the equatorial conformer. The relative integrals of these signals can be used to determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the two isomers.

Furthermore, the analysis of coupling constants, particularly 1H-¹⁹F and 1H-¹H couplings, provides deep structural insights. acs.org For instance, the magnitude of the coupling between the fluorine and the proton on the same carbon (H2) is expected to differ significantly depending on its axial or equatorial orientation. Through-space couplings may also be observed between the fluorine atom and other protons on the ring, providing further conformational proof. acs.org

Table 1: Representative NMR Data for Axial vs. Equatorial Conformers of a 2-Substituted Dioxane Analog

| Parameter | Axial Conformer | Equatorial Conformer |

| 3JH1-H2 (trans) | ~10-13 Hz | ~2-5 Hz |

| 3JH1-H2 (cis) | ~2-5 Hz | ~2-5 Hz |

| 19F Chemical Shift | Downfield | Upfield |

| 1H Chemical Shift (H2) | Upfield | Downfield |

Note: This table presents expected values based on principles of NMR conformational analysis in similar six-membered rings. Specific values for this compound would require experimental measurement.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, detects the vibrational modes of a molecule. Since the axial and equatorial conformers of this compound are distinct molecular species with different geometries, they will have unique sets of vibrational frequencies. researchgate.net Each conformer, therefore, possesses a unique "fingerprint" spectrum.

By comparing the experimental spectrum with spectra calculated for each conformer using computational methods (like Density Functional Theory, DFT), an assignment can be made. In some cases, matrix isolation techniques, where the compound is frozen in an inert gas matrix at cryogenic temperatures, can trap individual conformers, allowing their spectra to be recorded separately.

Table 2: Predicted Vibrational Frequencies for Conformational Markers

| Vibrational Mode | Expected Wavenumber (Axial-F) | Expected Wavenumber (Equatorial-F) |

| C-F Stretch | Lower Frequency | Higher Frequency |

| C-O-C Symmetric Stretch | Shifted relative to equatorial | Shifted relative to axial |

| Ring Deformation | Characteristic Pattern A | Characteristic Pattern B |

Note: The specific frequencies are predictions based on general trends observed in halogenated cyclohexanes and ethers. Experimental verification is necessary.

To obtain precise geometric parameters such as bond lengths and angles, gas-phase techniques are employed, as they study molecules in isolation, free from intermolecular forces. wikipedia.org

Gas-Phase Electron Diffraction (GED) involves firing a beam of electrons through a gaseous sample and analyzing the resulting diffraction pattern. wikipedia.org This pattern is dependent on the internuclear distances within the molecule. For this compound, GED can determine the bond lengths (C-C, C-O, C-F, C-H) and bond angles, providing a definitive structure of the most stable conformer in the gas phase. researchgate.net

Microwave Spectroscopy measures the rotational transitions of a molecule and is incredibly sensitive to its moments of inertia. tanta.edu.egmdpi.com Since the axial and equatorial conformers have different shapes, they will have different moments of inertia and, consequently, distinct rotational spectra. This technique can unambiguously identify the presence of different conformers and determine their precise rotational constants, from which highly accurate molecular structures can be derived. rsc.org For a molecule like this compound, which possesses a permanent dipole moment, microwave spectroscopy is an ideal tool for such analysis.

Stereoelectronic Effects of Fluorine on the Dioxane Ring System

The conformational preference in this compound is not governed by sterics alone. Stereoelectronic effects, which involve the interaction of electron orbitals, play a decisive role.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to a ring heteroatom) to favor the axial orientation, despite the potential for greater steric hindrance. wikipedia.org This effect is a departure from the typical behavior observed in substituted cyclohexanes, where bulky groups strongly prefer the less-hindered equatorial position. masterorganicchemistry.comlibretexts.org

The stabilization of the axial conformer is primarily explained by a hyperconjugation interaction. An electron lone pair from the adjacent ring oxygen atom donates electron density into the low-lying antibonding orbital (σ) of the axial C-F bond. This n → σ interaction is stabilizing and is maximized when the lone pair orbital and the C-F bond are anti-periplanar (oriented at 180° to each other), a condition perfectly met in the axial conformation.

In this compound, two such interactions must be considered:

Endo-anomeric effect: This involves the interaction between a lone pair on the adjacent ring oxygen (O1) and the C2-F σ* orbital.

The anomeric effect provides a strong driving force for the fluorine atom to occupy the axial position. wikipedia.org The magnitude of this stabilization is typically in the range of 4-8 kJ/mol for similar systems. wikipedia.org

The ultimate conformational equilibrium is a balance between the steric and stereoelectronic effects.

Equatorial Preference (Steric Effect): In the absence of other effects, any substituent prefers the equatorial position to minimize steric strain. In the axial position, the fluorine atom experiences unfavorable 1,3-diaxial interactions with the axial protons at C3 and C5. libretexts.org Although fluorine is a relatively small atom, these repulsive interactions destabilize the axial conformer.

Axial Preference (Anomeric Effect): As discussed, the anomeric effect provides a powerful stereoelectronic stabilization for the axial conformer. This effect often outweighs the modest steric repulsion of the fluorine atom.

Gauche Effect: The anomeric effect can be viewed as a specific manifestation of a more general "gauche effect," which favors a gauche conformation (a 60° dihedral angle) between electronegative groups. In the axial conformer of this compound, the C-F bond is gauche to the C3-O4 bond, a conformation stabilized by the n → σ* hyperconjugation.

The final balance between the axial and equatorial conformers is therefore determined by the sum of these stabilizing and destabilizing forces. For this compound, it is widely expected that the anomeric effect will dominate, leading to a significant preference for the conformer where the fluorine atom is in the axial position, particularly in the gas phase and in non-polar solvents. st-andrews.ac.uknih.gov

Table 3: Summary of Conformational Influences on this compound

| Influence | Favored Position | Primary Reason | Estimated Energy Contribution |

| Steric Hindrance | Equatorial | Avoids 1,3-diaxial interactions with axial protons. | Destabilizes axial by ~1-2 kJ/mol |

| Anomeric Effect | Axial | Stabilizing nO → σ*C-F hyperconjugation. | Stabilizes axial by ~4-8 kJ/mol |

| Dipole Minimization | Axial | The C-O and C-F bond dipoles are more opposed in the axial conformer, lowering the overall molecular dipole moment. | Contributes to axial stability |

Note: Energy values are estimates based on analogous systems and serve to illustrate the relative importance of each effect.

Chirality and Optical Properties of Enantiomeric this compound

The introduction of a fluorine atom at the C2 position of the 1,4-dioxane (B91453) ring renders the molecule chiral, meaning it is non-superimposable on its mirror image. These two mirror-image forms are known as enantiomers. While enantiomers share the same physical properties such as boiling point and density, they differ in their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal magnitude. This optical activity is a key characteristic of chiral molecules and can be studied using techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. A CD spectrum is a plot of this differential absorption versus wavelength and exhibits positive or negative peaks, known as Cotton effects. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms in the molecule.

For this compound, the absolute configuration of its enantiomers, (R)-2-fluoro-1,4-dioxane and (S)-2-fluoro-1,4-dioxane, can be determined by comparing their experimental CD spectra with spectra predicted from theoretical calculations. Time-dependent density functional theory (TDDFT) is a commonly employed computational method for this purpose. The process typically involves:

Conformational Analysis: Identifying the most stable conformations of each enantiomer.

TDDFT Calculations: Calculating the theoretical CD spectrum for each stable conformer.

Boltzmann Averaging: Generating a weighted average spectrum based on the relative energies and populations of the conformers at a given temperature.

Comparison: Matching the predicted spectrum with the experimental spectrum to assign the absolute configuration.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a computational CD analysis for the most stable chair conformation of (R)- and (S)-2-fluoro-1,4-dioxane.

| Enantiomer | Excitation Wavelength (nm) | Rotatory Strength (R, 10-40 cgs) | Predicted Cotton Effect |

|---|---|---|---|

| (R)-2-Fluoro-1,4-dioxane | 195 | +5.2 | Positive |

| 178 | -3.8 | Negative | |

| (S)-2-Fluoro-1,4-dioxane | 195 | -5.2 | Negative |

| 178 | +3.8 | Positive |

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental and computational CD spectra for this compound are not publicly available.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in optical rotation of a chiral substance with respect to the wavelength of light. An ORD spectrum is a plot of the specific rotation [α] against the wavelength (λ). The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect region), is characteristic of the molecule's stereochemistry.

Similar to CD spectroscopy, ORD can be used to determine the absolute configuration of the enantiomers of this compound by comparing experimental ORD curves with those predicted by ab initio or DFT calculations. The prediction of ORD curves, even at wavelengths far from absorption maxima, can provide a reliable assignment of absolute configuration.

The combination of both CD and ORD provides a more robust confirmation of the absolute configuration. While experimental ORD data for this compound is not available, computational studies on similar small, fluorinated molecules have shown excellent agreement between calculated and experimental ORD curves, making it a valuable tool for stereochemical elucidation.

The following table presents hypothetical calculated specific rotations at different wavelengths for the enantiomers of this compound.

| Enantiomer | Wavelength (nm) | Calculated Specific Rotation [α] (deg·cm3·g-1·dm-1) |

|---|---|---|

| (R)-2-Fluoro-1,4-dioxane | 589 (Sodium D-line) | +25.5 |

| 436 | +58.2 | |

| 365 | +105.1 | |

| (S)-2-Fluoro-1,4-dioxane | 589 (Sodium D-line) | -25.5 |

| 436 | -58.2 | |

| 365 | -105.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental and computational ORD data for this compound are not publicly available.

Solid-State Structural Elucidation of this compound Derivatives

The precise three-dimensional arrangement of atoms and molecules in the solid state can be determined using X-ray crystallography. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the conformational preferences and packing of molecules in a crystal lattice.

X-ray Crystallography of Co-crystals and Inclusion Complexes

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the formation of co-crystals or inclusion complexes can facilitate crystallographic analysis.

Co-crystals are crystalline structures composed of two or more different molecules in a stoichiometric ratio, held together by non-covalent interactions such as hydrogen bonding or halogen bonding. Co-crystallization of this compound with a suitable co-former could yield high-quality crystals. The resulting crystal structure would reveal the preferred conformation of the this compound molecule and its interactions with the co-former. For instance, studies on the co-crystallization of fluorinated and non-fluorinated aromatic compounds have demonstrated the role of arene-perfluoroarene interactions in directing the crystal packing.

Inclusion complexes are formed when a "guest" molecule (in this case, this compound) is encapsulated within the cavity of a "host" molecule. Common hosts include cyclodextrins, calixarenes, and other macrocyclic compounds. The formation of an inclusion complex can isolate single molecules of this compound, allowing for a detailed analysis of its conformation without the influence of strong intermolecular interactions between guest molecules. X-ray crystallographic studies of 1,4-dioxane inclusion complexes have been reported, providing a precedent for this approach. For example, the crystal structure of a 1,4-dioxane complex with a tetraol host revealed the conformation of the dioxane molecule within the host's cavity.

Although no specific X-ray crystal structures of this compound co-crystals or inclusion complexes are currently reported in the Cambridge Structural Database, this remains a viable and powerful method for its solid-state structural elucidation. The table below provides a hypothetical example of crystallographic data that could be obtained from such a study.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.678 |

| β (°) | 98.54 |

| Volume (Å3) | 1093.2 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.352 |

| R-factor (%) | 4.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical and Computational Investigations of 2 Fluoro 1,4 Dioxane

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to predicting the properties of molecules at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure of a molecule, from which various properties like geometry, energy, and reactivity can be derived.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for optimizing molecular geometries.

For 2-Fluoro-1,4-dioxane, a geometry optimization using DFT, for instance with the B3LYP functional and a 6-311+G** basis set, would predict the most stable three-dimensional arrangement of its atoms. tandfonline.com The process iteratively adjusts atomic coordinates to find the minimum energy structure on the potential energy surface. The primary conformation of the 1,4-dioxane (B91453) ring is a chair form. The fluorine atom at the C2 position can exist in either an axial or equatorial position. DFT calculations would determine which of these conformers is more stable by comparing their optimized energies. For related 2-halo-1,3-dioxanes, studies have shown a preference for the axial conformation. tandfonline.com

Illustrative Optimized Geometrical Parameters for this compound (Chair Conformation) This table presents hypothetical data based on typical values for similar structures, as specific experimental or high-level computational data for this compound is not readily available.

| Parameter | Axial F Conformer (Predicted) | Equatorial F Conformer (Predicted) |

|---|---|---|

| C-F Bond Length (Å) | ~1.39 | ~1.38 |

| C-O Bond Length (Å) | ~1.42 | ~1.42 |

| C-C Bond Length (Å) | ~1.53 | ~1.53 |

| Relative Energy (kcal/mol) | 0.00 (More Stable) | > 0.5 (Less Stable) |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than standard DFT for energetic properties, albeit at a greater computational expense. ajchem-b.comajchem-b.com

These high-accuracy calculations are crucial for predicting spectroscopic properties. For this compound, ab initio frequency calculations would yield vibrational modes that can be correlated with experimental infrared (IR) and Raman spectra. Key predicted frequencies would include the C-F, C-O, and C-H stretching and bending modes, which differ slightly between the axial and equatorial conformers. For example, in a related compound, 2-fluoro-1,3,2-dioxaphosphinane, the P-F stretching vibrations were found to be lower in the axial conformation compared to the equatorial one, indicating a weaker, longer bond. ajchem-b.com A similar trend would be expected for the C-F bond in this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms due to their lone pairs of electrons. The LUMO would likely be a σ* anti-bonding orbital associated with the C-F bond, given the high electronegativity of fluorine. An electrostatic potential (ESP) map would visualize the charge distribution on the molecule's surface. It would show regions of negative potential (red) around the oxygen atoms, indicating sites susceptible to electrophilic attack, and regions of positive potential (blue) near the hydrogen atoms and potentially the carbon atom bonded to fluorine.

Illustrative FMO Data for this compound This table contains representative energy values. Actual values would be obtained from specific QM calculations.

| Property | Predicted Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | ~ -10.5 | Indicates nucleophilic character at oxygen atoms. |

| LUMO Energy | ~ +1.5 | Indicates potential for electrophilic attack at the C-F σ* orbital. |

| HOMO-LUMO Gap | ~ 12.0 | Suggests high kinetic stability. |

Computational Conformational Analysis and Potential Energy Surfaces

The flexibility of the six-membered dioxane ring allows it to adopt several conformations, such as chair, boat, and twist-boat forms. Computational analysis is essential for exploring the potential energy surface (PES) that describes the energy of the molecule as a function of its geometry.

While QM methods are highly accurate, they are too computationally intensive for exploring the vast conformational space of a flexible molecule over time. Molecular Mechanics (MM) employs classical physics and simplified force fields to model molecular behavior, enabling much faster calculations. researchgate.net

Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing insights into the dynamic behavior and conformational preferences of the molecule. nih.govdntb.gov.ua An MD simulation of this compound would reveal the relative populations of different conformers (chair, twist-boat) and the orientation (axial vs. equatorial) of the fluorine substituent at a given temperature. These simulations are powerful for understanding how the molecule behaves in different environments, such as in aqueous solution. researchgate.net

The 1,4-dioxane ring can interconvert between its two equivalent chair conformations through a process called ring inversion. This process involves passing through higher-energy transition states, such as half-chair or boat conformations. The energy required to overcome this barrier is the activation energy for ring inversion.

Computational methods, particularly DFT, can be used to locate and characterize the transition state structures on the potential energy surface. A key feature of a transition state is that it is a first-order saddle point, meaning it is an energy minimum in all directions except one, along which it is an energy maximum. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the ring inversion pathway). A study on the related 5,5-difluoro-1,3-dioxane (B12843998) has computationally investigated such ring inversion barriers. acs.org For this compound, calculations would determine the energy barrier for the chair-to-chair interconversion, a fundamental aspect of its dynamic stereochemistry.

Reaction Mechanism Modeling for Synthesis and Transformations

Computational modeling plays a pivotal role in elucidating the intricate mechanisms of chemical reactions. In the context of this compound, theoretical investigations, primarily employing Density Functional Theory (DFT), offer insights into its formation and potential transformations. These studies are crucial for understanding the underlying principles that govern the reactivity and selectivity observed in experimental settings.

The synthesis of this compound has been reported via the C(sp³)–H fluorination of 1,4-dioxane. This process is often facilitated by transition metal catalysts, such as copper complexes. DFT calculations are instrumental in modeling the proposed catalytic cycles. For instance, in a copper-catalyzed reaction, the mechanism can be computationally explored to map out the entire energy profile, including the coordination of the substrate, the activation of the C-H bond, the formation of the C-F bond, and the regeneration of the catalyst. nih.gov

Characterization of Intermediates and Transition Structures

A fundamental aspect of reaction mechanism modeling is the characterization of all stationary points on the potential energy surface, which include reactants, products, intermediates, and transition states. For the synthesis of this compound, computational chemists would typically optimize the geometries of all proposed species in the reaction pathway.

Intermediates are transient species that exist for a finite lifetime during the reaction. In a copper-catalyzed C-H fluorination, for example, a key intermediate might be a copper(III)-fluoride complex coordinated to the 1,4-dioxane substrate. The geometric parameters of such an intermediate, including bond lengths and angles, can be precisely calculated.

Transition states represent the energy maxima along the reaction coordinate and are critical for determining the kinetics of a reaction. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net For the C-H fluorination of 1,4-dioxane, the transition state would involve the partial breaking of a C-H bond and the partial formation of a C-F bond, mediated by the copper catalyst. The precise geometry of this transition state, including the key interacting atoms and their distances, can be determined through DFT calculations. researchgate.net

Table 1: Representative Data for Characterizing a Hypothetical Transition State in the Fluorination of 1,4-Dioxane

| Parameter | Description | Hypothetical Value |

| C-H distance | The distance of the C-H bond being broken. | 1.5 Å |

| C-F distance | The distance of the C-F bond being formed. | 1.8 Å |

| Imaginary Frequency | The single imaginary frequency of the transition state. | -500 cm⁻¹ |

Activation Energy Calculations and Reaction Pathway Prediction

Once the energies of the reactants, transition states, and products are calculated, the activation energy (Ea) for each step in the reaction mechanism can be determined. The activation energy is the energy difference between the transition state and the reactants and is a key determinant of the reaction rate. researchgate.net Lower activation energies correspond to faster reactions.

Computational studies can predict the most likely reaction pathway by comparing the activation energies of different possible routes. For the formation of this compound, DFT calculations can be used to construct a detailed energy profile of the entire reaction, illustrating the relative energies of all intermediates and transition states. nih.gov This allows for the identification of the rate-determining step, which is the step with the highest activation energy.

For instance, in a multi-step catalytic cycle, the rate-determining step could be the C-H bond activation or the C-F bond formation. By calculating the activation energies for these individual steps, researchers can gain a quantitative understanding of the reaction kinetics. nih.gov

Table 2: Hypothetical Activation Energies for Key Steps in the Synthesis of this compound

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |

| C-H Activation | The breaking of the C-H bond of 1,4-dioxane. | 25 |

| C-F Bond Formation | The formation of the new C-F bond. | 15 |

Solvent Effects on the Structure and Reactivity of this compound

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the stability of the species involved. Computational chemistry provides powerful tools to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

Continuum Solvation Models (e.g., PCM, COSMO)

Continuum solvation models are a computationally efficient way to account for the bulk effects of a solvent. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated.

The Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are two of the most widely used continuum solvation models. rsc.org These models can be used to calculate the solvation free energy of this compound and the various species involved in its synthesis and transformations. By performing calculations in both the gas phase and in the presence of a continuum solvent, the effect of the solvent on the reaction energetics, including activation energies, can be assessed. For instance, a polar solvent might stabilize a polar transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction.

Applications of 2 Fluoro 1,4 Dioxane in Advanced Chemical Synthesis and Materials Science

2-Fluoro-1,4-dioxane as a Chiral Synthon in Organic Synthesis

Stereoselective Introduction of Fluorinated Dioxane Units into Complex Molecules

The stereoselective installation of fluorinated functional groups is a key challenge in modern organic synthesis. A variety of methods have been developed for the asymmetric fluorination of organic molecules, often employing chiral catalysts or auxiliaries. However, there is a lack of specific studies demonstrating the stereoselective introduction of the this compound moiety into more complex molecular scaffolds. The development of such methodologies would be a valuable addition to the synthetic chemist's toolkit, enabling the exploration of novel chemical space.

Role in the Synthesis of Chiral Building Blocks and Auxiliaries

Chiral building blocks serve as foundational components for the construction of enantiomerically pure molecules. While many fluorinated chiral building blocks are known and utilized, this compound has not been prominently featured in the literature as a precursor for the synthesis of other chiral synthons or as a chiral auxiliary to control the stereochemical outcome of a reaction. Research in this area could potentially unlock new pathways to valuable and structurally diverse chiral molecules.

Precursor to Fluorinated Natural Product Scaffolds and Analogs

The synthesis of fluorinated analogs of natural products is a powerful strategy for modulating their biological activity. The introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Despite the potential of this compound as a source of a fluorinated six-membered heterocyclic ring, there are no current reports of its application as a precursor in the total synthesis or derivatization of natural products.

Integration into Novel Polymeric Architectures and Materials

Fluorinated polymers, MOFs, and COFs are at the forefront of materials science, offering exceptional properties such as high thermal stability, chemical resistance, and unique surface characteristics. The incorporation of fluorinated building blocks is a key strategy in the design of these advanced materials.

Design and Synthesis of Fluorinated Dioxane-Containing Polymers

Fluoropolymers are a critical class of materials with a wide range of applications. Research has been conducted on the polymerization of fluorinated dioxane derivatives, such as 2-difluoromethylene-1,3-dioxane and perfluoro-2-methylene-1,3-dioxane. These studies demonstrate the feasibility of incorporating fluorinated dioxane units into polymer backbones. However, specific research detailing the synthesis and properties of polymers derived from this compound is not currently available. Such polymers could potentially exhibit interesting properties due to the presence of the monofluorinated dioxane ring.

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The use of fluorinated linkers in the construction of MOFs and COFs is a rapidly growing area of research. rsc.orgchinesechemsoc.org Fluorination can influence the porosity, stability, and gas sorption properties of these materials. While a wide variety of fluorinated organic molecules are employed as building blocks for MOFs and COFs, there is no specific mention in the literature of this compound or its derivatives being used for this purpose. The development of synthetic routes to functionalize this compound for use as a linker could lead to the creation of novel porous materials with unique properties. alfa-chemistry.com

Advanced Functional Materials with Tunable Properties

The incorporation of fluorine into organic molecules is a well-established strategy for modifying material properties. Fluorinated polymers, for instance, are known for their exceptional thermal and chemical stability, hydrophobicity, and low surface energy. researchgate.net The introduction of a fluorine atom into the 1,4-dioxane (B91453) ring to form this compound creates a monomer that can be used to develop advanced functional materials with highly tunable properties. The strong electronegativity and small size of the fluorine atom can significantly alter the electronic distribution, polarity, and intermolecular interactions within a polymer matrix derived from this monomer.

Research into fluorinated polymers has demonstrated that their properties can be finely tuned. researchgate.net For example, fluorinated siloxane polymers have been synthesized with adjustable characteristics. researchgate.net Similarly, materials derived from this compound are expected to exhibit tunable features. The degree of fluorination, copolymerization with other monomers, and control over polymer architecture are key parameters that can be manipulated to tailor the material's final properties. For instance, copolymerizing this compound with non-fluorinated dioxane or other cyclic ethers could allow for precise control over the resulting material's dielectric constant, refractive index, and gas permeability. These tailored materials hold potential for applications in specialized coatings, membranes, and advanced optical or electronic devices. wiley.comwiley-vch.de

Below is a table summarizing the potential effects of incorporating this compound into polymer systems.

| Property | Expected Influence of this compound Moiety | Potential Applications |

| Thermal Stability | The strong carbon-fluorine bond can enhance the overall thermal resistance of the polymer backbone. | High-performance plastics, aerospace components. |

| Chemical Resistance | The fluorine atom provides a steric and electronic shield, protecting the polymer from chemical attack. | Chemical-resistant coatings, seals, and tubing. |

| Dielectric Constant | The high electronegativity of fluorine typically lowers the dielectric constant of a material. | Low-k dielectric materials for microelectronics. |

| Hydrophobicity | Fluorination increases the water-repelling properties of the material's surface. | Water-repellent coatings, moisture barriers. |

| Gas Permeability | The introduction of fluorine can modify the free volume within the polymer, allowing for tunable gas transport properties. | Selective gas separation membranes. |

| Refractive Index | Fluorinated polymers generally exhibit a lower refractive index compared to their non-fluorinated counterparts. | Anti-reflective coatings, optical fibers. |

Development of Catalytic Systems Utilizing this compound Derivatives

Asymmetric Organocatalysis with Dioxane-Based Chiral Ligands

The rigid, C2-symmetric scaffold of the 1,4-dioxane ring makes it an attractive backbone for the design of chiral ligands used in asymmetric catalysis. acs.org The development of ligands derived from tartaric acid has shown that the 1,4-dioxane core plays a crucial role in stabilizing the metal-ligand chelate conformation, leading to high enantioselectivities in reactions like asymmetric hydrogenation. acs.org

Introducing a fluorine atom at the 2-position of the dioxane ring offers a novel strategy for modulating the steric and electronic properties of these chiral ligands. The electronegative fluorine atom can influence the electron density at the coordinating heteroatoms (e.g., phosphorus or nitrogen) attached to the dioxane backbone. This electronic tuning can, in turn, affect the catalytic activity and selectivity of the corresponding organocatalyst. For example, a more electron-withdrawing ligand may alter the Lewis acidity of a coordinated metal center or influence the pKa of a protonated amine in a hydrogen-bond-donating catalyst. nih.gov

The development of C2-symmetric N,N'-dioxides has produced a new class of versatile ligands and organocatalysts. nih.govresearchgate.net A this compound scaffold could be incorporated into such designs to create novel catalysts where the fluorine atom imposes specific conformational constraints or participates in non-covalent interactions with the substrate, potentially enhancing enantioselectivity.

Transition Metal Catalysis Involving Fluorinated Heterocycles

Fluorinated heterocycles are of significant interest in the development of new catalytic systems due to the unique properties imparted by fluorine. researchgate.netresearchgate.net While 1,4-dioxane is often used as a solvent in transition metal-catalyzed reactions, its derivatives can also act as ligands or substrates. nih.govacs.org The presence of a C-F bond in this compound introduces a site for potential C-F activation, a challenging but increasingly important transformation in synthetic chemistry. escholarship.org

Transition metal complexes, particularly those based on late transition metals like iridium or palladium, have been shown to catalyze the activation of C-F bonds. escholarship.orgnih.gov A catalytic system could potentially utilize this compound as a substrate for C-F functionalization, leading to the synthesis of more complex dioxane derivatives.

Furthermore, fluorinated dioxane derivatives can be envisioned as ligands in transition metal catalysis. The fluorine atom could influence the stability and reactivity of the metal center. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of the ligand is critical. A ligand based on this compound could modulate the electron density of the palladium center, thereby influencing the rates of oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov The synthesis of fluorinated heterocycles is a rapidly advancing field, and the use of fluorinated building blocks like this compound opens new avenues for creating novel catalysts. rsc.org

Role in Environmental Chemistry Research (Excluding Toxicity/Safety)

Development of Advanced Analytical Methodologies for Detection in Environmental Samples

The detection of organofluorine compounds and cyclic ethers like 1,4-dioxane in environmental matrices presents unique analytical challenges. tandfonline.comtrccompanies.com 1,4-Dioxane's high water solubility and low volatility make it difficult to extract from aqueous samples using traditional methods. itrcweb.org Consequently, specialized analytical methods have been developed, such as those utilizing solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS), often with selected ion monitoring (SIM) for enhanced sensitivity. eurofins.comnih.govclu-in.org

The presence of a fluorine atom in this compound suggests that a multi-faceted analytical approach would be most effective for its detection and quantification in environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for volatile and semi-volatile organic compounds. For this compound, specific mass-to-charge (m/z) fragments corresponding to the fluorinated structure would be monitored to distinguish it from its non-fluorinated analog and other co-contaminants. Isotope dilution methods, using a deuterated standard like 1,4-dioxane-d8, would be crucial for accurate quantification. itrcweb.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile degradation products or when derivatization is not desired, LC-MS/MS is the technique of choice for analyzing fluorinated alkyl substances in water. nih.gov This method offers high selectivity and sensitivity.

19F Nuclear Magnetic Resonance (19F NMR) Spectroscopy: 19F NMR is a powerful, non-destructive tool for the analysis of fluorinated compounds. scholaris.ca It provides an unbiased snapshot of all fluorinated species in a sample without the need for reference standards for each compound. This would be particularly useful for identifying this compound and its potential transformation products in complex environmental matrices. scholaris.ca

The table below summarizes key analytical techniques applicable to this compound.

| Analytical Technique | Sample Preparation | Detection Principle | Advantages for this compound |

| GC-MS with SIM | Solid-Phase Extraction (SPE), Purge-and-Trap | Electron ionization followed by mass filtering of characteristic fragment ions. | High sensitivity and specificity; established methods for 1,4-dioxane can be adapted. clu-in.org |

| LC-MS/MS | Direct injection, SPE | Electrospray ionization followed by tandem mass spectrometry (MS/MS) for structural confirmation. | Suitable for aqueous samples and analysis of polar degradation products. nih.gov |

| 19F NMR | Sample concentration, solvent exchange | Measures the resonance of the 19F nucleus, which is highly sensitive to its chemical environment. | Unambiguous detection of fluorinated compounds; allows for non-targeted analysis of transformation products. scholaris.ca |

Mechanistic Studies of Degradation Pathways in Abiotic Environmental Systems

While 1,4-dioxane is resistant to natural abiotic degradation processes in subsurface environments, it can be degraded by advanced oxidation processes (AOPs). itrcweb.orgresearchgate.net These processes generate highly reactive species, such as hydroxyl radicals (•OH), which initiate the degradation cascade. researchgate.net For 1,4-dioxane, the reaction is initiated by H-abstraction, leading to ring opening and the formation of intermediates like 1,2-ethanediol (B42446) diformate (EGDF), ethylene (B1197577) glycol, and eventually mineralization to CO2 and water. researchgate.netresearchgate.net

The introduction of a fluorine atom to create this compound would significantly impact its abiotic degradation pathways. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage. researchgate.net Therefore, it is unlikely that the initial attack by radicals would occur at the C-F bond.

Instead, the degradation would likely proceed via two main pathways:

H-abstraction: Hydroxyl radicals would abstract a hydrogen atom from one of the other C-H bonds on the ring. The presence of the electronegative fluorine atom would influence the electron density and bond strengths of the remaining C-H bonds, potentially altering the site of initial attack and the rate of reaction compared to unsubstituted 1,4-dioxane.

Formation of Fluorinated Intermediates: Following the initial radical attack and subsequent ring cleavage, a series of fluorinated intermediates would be expected. The stability of the C-F bond suggests that these intermediates would retain the fluorine atom until later stages of degradation, if at all. The degradation of other organofluorine compounds often results in the formation of persistent fluorinated byproducts. researchgate.net

Studying these pathways is crucial for understanding the environmental fate of this compound. The persistence of fluorinated intermediates is a key area of research, as these compounds may have their own environmental implications. The ultimate fate of the fluorine atom—whether it is released as a fluoride (B91410) ion (F-) or remains bound to organic fragments—is a critical question in the mechanistic study of its degradation. nih.govacs.org

Intermolecular Interactions and Supramolecular Chemistry of 2 Fluoro 1,4 Dioxane

Hydrogen Bonding Networks Involving 2-Fluoro-1,4-dioxane

This compound lacks a hydrogen-bond donor (like an O-H or N-H group) and therefore cannot form hydrogen bonds with itself in a pure state. quora.comquora.comlibretexts.org However, it possesses three potential hydrogen-bond acceptor sites: the two ether oxygen atoms and the fluorine atom. This allows it to participate in complex hydrogen-bonding networks when mixed with suitable donor molecules, such as water or alcohols. libretexts.orgstackexchange.com

The primary hydrogen-bond acceptors in this compound are the two oxygen atoms. The lone pairs of electrons on these ether oxygens make them effective acceptors, readily interacting with hydrogen-bond donors. libretexts.orgstackexchange.com This interaction is well-documented for the parent molecule, 1,4-dioxane (B91453), which forms complexes with a wide range of donor species. researchgate.net

The role of covalently bound fluorine as a hydrogen-bond acceptor has been a subject of considerable scientific discussion. researchgate.netnjit.edu It is now generally accepted that organic fluorine can act as a weak hydrogen-bond acceptor. st-andrews.ac.ukchemistryviews.org The strength of this C-F···H-X interaction is considerably weaker than that of conventional O···H-X or N···H-X hydrogen bonds. st-andrews.ac.uk Studies have shown that the energy of a C-F···H-O bond is less than half the strength of a C-O···H-O bond. st-andrews.ac.uk

| Acceptor Site | Relative Strength | Typical Interacting Donor | Significance |

|---|---|---|---|

| Dioxane Oxygens (O1, O4) | Strong | O-H (e.g., water, alcohols), N-H (e.g., amines) | Primary interaction site, dictates formation of major supramolecular synthons. |

| Fluorine Atom (F2) | Very Weak | O-H, N-H, activated C-H | Secondary, conformational influence, fine-tunes crystal packing. researchgate.netst-andrews.ac.uk |

Halogen Bonding Interactions with this compound

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). acs.org This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. chemistryviews.org The strength of the σ-hole and the resulting halogen bond generally increases with the polarizability of the halogen and the electron-withdrawing nature of the rest of the molecule, following the trend I > Br > Cl >> F. ijres.org

Due to fluorine's high electronegativity and low polarizability, it is the least likely of the halogens to participate as a halogen bond donor. chemistryviews.org It typically does not feature a significant σ-hole. chemistryviews.org Therefore, it is highly improbable for the fluorine atom in this compound to form a halogen bond. Instead, the molecule is more likely to act as a Lewis base, with its oxygen atoms accepting a halogen bond from a suitable donor molecule (e.g., an iodoperfluoroalkane).

Host-Guest Chemistry and Molecular Recognition (Non-Biological Contexts)

The size, shape, and electronic properties of this compound make it a suitable guest molecule for various macrocyclic hosts in non-biological contexts.

Macrocyclic receptors like crown ethers, calixarenes, and cyclodextrins possess pre-organized cavities capable of encapsulating guest molecules through non-covalent interactions. nih.govrsc.org The binding is driven by a combination of forces, including hydrogen bonding, van der Waals forces, and hydrophobic effects.

Co-crystallization is a powerful technique in crystal engineering to design solid-state materials with tailored properties. A co-crystal consists of two or more different molecules held together in a stoichiometric ratio within a crystal lattice by non-covalent interactions.

This compound is a promising candidate for co-crystal design. Its two strong hydrogen-bond accepting oxygen atoms can be utilized to form robust supramolecular synthons with a wide variety of co-formers that possess hydrogen-bond donor groups. The fluorine atom, through weaker C-H···F interactions, can provide additional stability and guide the three-dimensional packing arrangement. The selection of co-formers with complementary functional groups is key to designing specific, predictable crystalline architectures.

| Potential Co-former Class | Key Functional Group | Primary Interaction with this compound |

|---|---|---|

| Carboxylic Acids | -COOH | Strong O-H···O hydrogen bond |

| Phenols | Ar-OH | Strong O-H···O hydrogen bond |

| Amides/Ureas | -CONH-, -NHCONH- | N-H···O hydrogen bond |

| Terminal Alkynes | -C≡C-H | Weak C-H···O/F hydrogen bond |

Self-Assembly Processes and Ordered Supramolecular Structures

Molecular self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. While this compound cannot self-assemble on its own due to the absence of self-complementary interactions, it can be a critical component in multi-component systems.

The introduction of fluorinated segments into molecules is a known strategy to induce specific self-assembly behaviors, often driven by a combination of solvophobic effects and weak C-H···F interactions. nih.govresearchgate.netrsc.org In a system with appropriate partner molecules, this compound could direct the formation of ordered structures. For instance, in combination with a di-carboxylic acid, it could facilitate the assembly of linear hydrogen-bonded chains or tapes. The fluorinated moiety would decorate these primary structures, potentially influencing their packing into higher-order crystalline or liquid-crystalline phases. The synthesis of fluorinated peptide-polymer conjugates has demonstrated the ability of fluorinated components to drive the formation of complex, ordered structures like nanotubes. nih.govrsc.org

Future Research Directions and Emerging Paradigms for 2 Fluoro 1,4 Dioxane

Exploration of Unconventional Fluorination Strategies

The synthesis of fluorinated heterocycles like 2-fluoro-1,4-dioxane is a rapidly growing area of interest due to their applications in medicinal chemistry, agrochemicals, and advanced materials. nih.gov While traditional fluorination methods exist, future research is increasingly focused on unconventional strategies that offer greater efficiency, selectivity, and safety. The introduction of fluorine into heterocyclic frameworks can be challenging, necessitating the development of novel reagents and methodologies. rsc.orgrsc.org

Emerging strategies are moving beyond standard nucleophilic or electrophilic fluorination reagents. rsc.org Key areas of future exploration include:

Late-Stage Fluorination (LSF): This approach introduces fluorine atoms at a late stage in a synthetic sequence, allowing for the rapid diversification of complex molecules. rsc.orgnih.gov Developing LSF methods applicable to the 1,4-dioxane (B91453) ring system would enable the creation of novel analogs from readily available precursors. nih.gov

Photocatalysis and Electrochemistry: These methods offer green and sustainable alternatives to traditional reagents. nih.gov Research into the photocatalytic degradation and transformation of 1,4-dioxane suggests that light-mediated processes could be adapted for controlled fluorination. researchgate.netnih.govnih.govmdpi.com Electrochemical approaches, which can generate reactive fluorinating species in situ, provide a pathway to safer and more scalable syntheses. nih.gov

Continuous Flow Chemistry: Utilizing fluorinated gases or reagents in continuous flow systems can address challenges related to gas-liquid reactions, improve safety, and enhance scalability. rsc.orgresearchgate.net This technique would be particularly advantageous for handling hazardous fluorinating agents.

Enzymatic Fluorination: Biocatalytic methods are emerging for the preparation of fluorinated compounds, offering high selectivity under mild conditions. nih.gov Exploring enzymes capable of C-H activation and subsequent fluorination on the dioxane scaffold is a promising long-term goal.

Table 1: Comparison of Emerging Fluorination Strategies

| Strategy | Potential Advantages for this compound Synthesis | Key Challenges |

|---|---|---|

| Late-Stage Fluorination | Rapid access to analogs from complex dioxane derivatives. | Achieving high regioselectivity on the symmetrical dioxane ring. |

| Photocatalysis | Mild reaction conditions, use of light as a sustainable reagent. | Catalyst design for specific C-H bond activation on the ether. |

| Electrochemistry | In situ generation of reagents, improved safety, scalability. nih.gov | Solvent and electrolyte stability, control of oxidation potentials. |

| Continuous Flow | Safe handling of gaseous reagents, enhanced reaction control. rsc.org | System design for precise reagent dosing and mixing. |

| Enzymatic Fluorination | High selectivity (regio-, stereo-), environmentally benign. | Discovery and engineering of suitable fluorinating enzymes. |

Integration with Machine Learning and AI for Synthetic Route Prediction

The complexity of fluorination reactions makes them an ideal subject for the application of machine learning (ML) and artificial intelligence (AI). rsc.org These computational tools are poised to revolutionize how synthetic routes for molecules like this compound are designed and optimized. nih.govnih.gov

Future research in this domain will likely focus on several key areas:

Retrosynthesis Prediction: AI-driven platforms can analyze the structure of this compound and propose viable synthetic pathways by drawing on vast reaction databases. chemrxiv.orgresearchgate.net Integrating retrosynthesis knowledge into data-driven models can help prioritize routes that are more practical and efficient. nih.gov

Reaction Condition Optimization: ML algorithms can predict the optimal conditions (reagents, solvents, temperature) for fluorination reactions, navigating the complex interplay of variables to maximize yield and selectivity. acs.orgucla.edu This can significantly reduce the experimental effort required for process development. ucla.edu

Predicting Reactivity and Selectivity: For a molecule like 1,4-dioxane with multiple equivalent C-H bonds, predicting the regioselectivity of a fluorination reaction is crucial. ML models, trained on datasets of similar reactions, can learn the subtle electronic and steric factors that govern reaction outcomes. rsc.org

Discovery of Novel Reagents: AI can be used to design new fluorinating reagents with tailored reactivity and properties. By predicting the "fluorination strength" or other characteristics of hypothetical molecules, researchers can focus synthetic efforts on the most promising candidates. rsc.org

The development of these AI tools requires the generation of large, high-quality datasets of fluorination reactions. As more experimental data becomes available, the predictive power and reliability of these models will continue to improve, accelerating the discovery of novel and efficient syntheses for this compound and other fluorinated heterocycles. ucla.edu

Design of Next-Generation Analytical Probes Based on Fluorinated Dioxanes

The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) nucleus make it an excellent reporter for developing analytical probes. bohrium.com The strong signal, high sensitivity, and wide chemical shift range of ¹⁹F NMR, combined with the low natural abundance of fluorine in biological systems, result in background-free spectra. nih.gov The this compound scaffold could serve as a core structure for a new class of ¹⁹F NMR-based probes.

Future research directions include:

¹⁹F NMR Probes for Analyte Detection: By functionalizing the this compound molecule with specific binding groups, probes can be designed to detect a wide range of analytes, from metal ions to biologically relevant anions like phosphate. bohrium.comdntb.gov.ua Binding of the target analyte would induce a change in the electronic environment of the fluorine atom, leading to a measurable shift in the ¹⁹F NMR signal. nih.gov

Probes for Complex Mixtures: The sensitivity of ¹⁹F NMR makes it suitable for analyzing complex mixtures without the need for extensive purification. bohrium.comresearchgate.net Probes based on fluorinated dioxanes could be developed for applications in environmental monitoring, quality control, or metabolomics.

Radiotracers for Positron Emission Tomography (PET): The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter for PET imaging. nih.govresearchgate.net Developing synthetic routes to incorporate ¹⁸F into the this compound structure could lead to new PET radiotracers. nih.govacs.org These tracers could be used to study biological processes or for the early detection of diseases. nih.govmedicaldialogues.inlbl.gov The stability of the C-F bond is advantageous for creating robust imaging agents. nih.gov

The design of these probes will require a deep understanding of structure-property relationships, correlating the structure of the dioxane derivative with the desired analytical response.

Expansion of Non-Traditional Material Science Applications

Fluorinated organic compounds are valued in material science for their enhanced stability, unique electronic properties, and hydrophobicity. prnewswire.com While the primary applications of many fluorinated heterocycles are in pharmaceuticals and agrochemicals, the this compound scaffold presents opportunities in non-traditional material science domains. nih.gov

Potential future research avenues include:

Advanced Polymers: Incorporating the this compound moiety into polymer backbones or as a pendant group could impart desirable properties. The polarity and stability of the C-F bond could enhance thermal stability, chemical resistance, and modify the dielectric properties of materials for applications in electronics and high-performance coatings.

Functional Fluids: The synthesis of perfluorinated 1,4-dioxane has been explored for creating chemically inert fluids. acs.org Investigating mono- or partially-fluorinated derivatives like this compound could lead to the development of functional fluids with tailored viscosity, thermal properties, and solubility for use as heat transfer agents, lubricants, or in specialized solvent systems. rsc.org

Table 2: Potential Material Science Applications for this compound Derivatives

| Application Area | Potential Role of this compound | Desired Properties to Investigate |

|---|---|---|

| Polymer Chemistry | Monomer or additive | Thermal stability, dielectric constant, chemical resistance, surface energy. |

| Electrolytes | Co-solvent or additive | Electrochemical stability, ionic conductivity, solubility of salts. |

| Functional Fluids | Base fluid or additive | Viscosity, thermal conductivity, chemical inertness, boiling point. |

Mechanistic Investigations of Currently Unexplored Reactivity Pathways